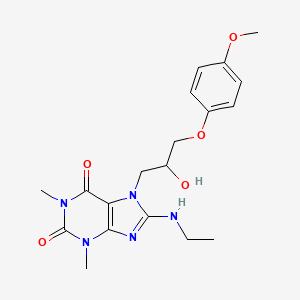8-(ethylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
CAS No.: 333755-50-3
Cat. No.: VC5198735
Molecular Formula: C19H25N5O5
Molecular Weight: 403.439
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 333755-50-3 |
|---|---|
| Molecular Formula | C19H25N5O5 |
| Molecular Weight | 403.439 |
| IUPAC Name | 8-(ethylamino)-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethylpurine-2,6-dione |
| Standard InChI | InChI=1S/C19H25N5O5/c1-5-20-18-21-16-15(17(26)23(3)19(27)22(16)2)24(18)10-12(25)11-29-14-8-6-13(28-4)7-9-14/h6-9,12,25H,5,10-11H2,1-4H3,(H,20,21) |
| Standard InChI Key | CNQMAQLZESOZPO-UHFFFAOYSA-N |
| SMILES | CCNC1=NC2=C(N1CC(COC3=CC=C(C=C3)OC)O)C(=O)N(C(=O)N2C)C |
Introduction
The compound 8-(ethylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic molecule belonging to the purine family. It is characterized by its unique structural features, including an ethylamino group and a 4-methoxyphenoxypropyl chain attached to the purine core. This compound has potential applications in medicinal chemistry due to its biological significance and utility in pharmaceuticals .
Chemical Formula and Molecular Weight
Synonyms and Identifiers
-
PubChem CID: 3144890
-
Synonyms: Include 333755-50-3 and several other identifiers such as Oprea1_439450 and Oprea1_755589 .
Synthesis and Production
The synthesis of 8-(ethylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves multiple steps, typically starting from simpler precursors. Industrial production may utilize batch or continuous flow processes to enhance yield and minimize costs. Advanced techniques such as automated synthesis and catalytic reactions are employed to improve efficiency.
Potential Applications and Mechanism of Action
This compound has potential applications in scientific research and medicinal chemistry. Its mechanism of action involves interaction with biological targets such as enzymes and receptors, modulating their activity and leading to various pharmacological effects. The structure allows it to engage with active sites or allosteric sites on proteins, influencing their functionality.
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 8-(ethylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione | Ethylamino and 4-methoxyphenoxypropyl groups | Specific biological activity due to substituents |
| 8-{[2-(dimethylamino)ethyl]amino}-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione | Dimethylamino group instead of ethylamino | Different amino substitution affecting biological activity |
| 7-(2-hydroxy-3-phenoxypropyl)-8-{(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione | Hydrazinyl functionality | Presence of hydrazine group influences reactivity and biological activity |
Research Findings and Future Directions
Research on 8-(ethylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is ongoing, focusing on its interactions with biological targets and potential therapeutic applications. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action and to explore its potential in medicinal chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume